N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIFXGYYNLIPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminophenylcarbamoyl Intermediate
The phenylcarbamoyl core is synthesized by reacting 2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with 2-(dimethylamino)ethylamine. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-{[2-(dimethylamino)ethyl]carbamoyl}aniline.
Reaction conditions :
-
Thionyl chloride reflux (3 h, 70°C)
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Amine coupling in dichloromethane (0°C to RT, 12 h)
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Hydrogenation at 40 psi H₂, 25°C, 6 h
Yield : 68–72% after purification via silica chromatography.
Furan-2-carboxamide Coupling
The aniline intermediate undergoes HBTU-mediated coupling with furan-2-carboxylic acid in dimethylformamide (DMF). Triethylamine (TEA) is used as a base to neutralize HCl byproducts:
Optimization data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| HBTU equivalence | 1.2 eq | Maximizes to 85% |
| Reaction time | 8 h | <6 h: ≤70% |
| Temperature | 0°C → RT | Exothermic control critical |
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Amination
A patent-derived method employs Pd(OAc)₂/Xantphos catalysis for coupling bromophenyl precursors with dimethylaminoethylamine, avoiding stoichiometric metal reagents:
Catalytic system performance :
| Catalyst Load (mol%) | Ligand | Yield (%) |
|---|---|---|
| 5 | Xantphos | 78 |
| 10 | BINAP | 65 |
| 5 | DPPF | 71 |
This method reduces heavy metal waste and achieves higher regioselectivity compared to traditional Ullmann couplings.
Solid-Phase Synthesis for High-Throughput Production
A resin-bound strategy immobilizes the phenylcarbamoyl intermediate on Wang resin via a photolabile linker. Furan-2-carboxylic acid is coupled using PyBOP/DIEA, followed by cleavage with UV light (365 nm):
Advantages :
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Purity >95% (HPLC) without chromatography
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Scalable to 100 g batches
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Reduced solvent consumption (-40% vs. solution-phase)
Comparative yields :
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Solution-phase | 10 | 72 | 92 |
| Solid-phase | 10 | 81 | 96 |
| Solid-phase (100 g) | 100 | 78 | 95 |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates the amidation step, reducing reaction time from 12 h to 20 minutes. A solvent-free system using silica-supported HBTU achieves 89% yield at 100°C.
Energy metrics :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 20 min |
| Energy consumption | 1.8 kWh | 0.3 kWh |
| E-factor | 32 | 11 |
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals critical trade-offs:
| Method | Avg. Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Stepwise solution | 68 | 92 | 120 | Moderate |
| Catalytic amination | 75 | 94 | 95 | High |
| Solid-phase | 80 | 96 | 150 | Limited |
| Microwave-assisted | 85 | 95 | 110 | High |
Key findings :
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dimethylamino group may enhance its efficacy by improving cellular uptake and bioavailability.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Nanocarrier Development
This compound has been investigated for use in drug delivery systems, particularly as a component of micelles for co-delivery of drugs and DNA. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and stability in biological environments. Characterization studies have shown that these nanoaggregates can be tailored to release their payloads in response to specific stimuli, such as pH changes or temperature variations.
Codelivery Mechanisms
The compound's ability to form micelleplexes for simultaneous DNA and drug delivery highlights its versatility in therapeutic applications. This dual delivery system could improve the efficacy of gene therapy and chemotherapy by ensuring that both therapeutic agents reach their target sites more effectively.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Comparative studies with structurally similar compounds have been conducted to elucidate how variations in functional groups affect their activity profiles.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide | Structure | Diethylamino group may alter pharmacokinetics compared to dimethylamino. |
| 5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide | Structure | Bromine substitution may enhance reactivity and biological activity. |
| N-(4-{[4-(dimethylamino)phenyl]carbamoyl}benzyl)furan-3-carboxamide | Structure | Different substitution pattern on the phenyl ring could affect receptor interactions. |
These comparisons highlight the distinct characteristics of this compound, particularly regarding its functional groups and potential biological activities.
Toxicological Studies
Toxicological assessments are essential to determine the safety profile of this compound for potential therapeutic applications. Studies examining cytotoxicity on various cell lines have indicated that while some derivatives exhibit significant biological activity, they may also present varying levels of toxicity depending on their chemical structure and dosage.
Mechanism of Action
The mechanism of action of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl moiety can interact with biological receptors or enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Position : 6-position substitution (e.g., in amonafide analogs) shows superior anticancer activity compared to 5-position derivatives, likely due to improved DNA binding .
Side Chain Effects: The dimethylaminoethyl group enhances solubility and cellular uptake, as seen in Compound 1h and the target compound .
Planarity and Binding: Non-planar structures (e.g., nitro-substituted analog in ) exhibit reduced DNA intercalation efficiency compared to planar derivatives like Compound 1h .
Physicochemical and Crystallographic Comparisons
- Planarity: The target compound’s amide group likely adopts a trans conformation, similar to N-(2-nitrophenyl)furan-2-carboxamide, but intramolecular interactions with the dimethylaminoethyl group may distort planarity, affecting target binding .
- Solubility: The dimethylaminoethyl chain introduces basicity (pKa ~8–9), improving aqueous solubility compared to nitro- or hydroxymethyl-substituted analogs .
Biological Activity
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known by its CAS number 947031-02-9, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological properties, and potential applications based on diverse research findings.
Structural Overview
The compound features a unique molecular structure that includes a furan ring, a phenyl group, and a dimethylaminoethyl carbamoyl moiety. Its chemical formula is with a molecular weight of approximately 301.34 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 947031-02-9 |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, primarily due to its functional groups that enhance solubility and bioactivity. Key areas of interest include:
- Cytoprotective Effects : Similar compounds have shown potential in protecting cellular DNA and mitochondria from damage induced by carcinogens. For instance, studies have demonstrated that related compounds can inhibit cytotoxicity in human colon fibroblast cells when pre-treated before exposure to harmful agents like 4-nitroquinoline 1-oxide (4NQO) .
- Chemopreventive Activity : The compound’s ability to induce enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) suggests a role in chemoprevention by enhancing cellular defense mechanisms against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitrosative Stress : Research indicates that this compound can decrease levels of nitric oxide (NO) while increasing glutathione (GSH), thus mitigating nitrosative stress-related damage in cells .
- Inhibition of DNA Damage : Pretreatment with similar compounds has been shown to reduce DNA strand breaks and prevent mitochondrial membrane potential loss, indicating protective effects against genotoxic agents .
Study on Cytoprotection
A notable study investigated the cytoprotective effects of related compounds on human colon fibroblast cells. The findings revealed that pre-treatment with these compounds significantly reduced DNA damage and mitochondrial dysfunction caused by carcinogenic exposure. This study emphasizes the potential for this compound in cancer prevention strategies.
ToxCast Chemical Profiling
Further research has examined the interaction profiles of various chemicals, including those structurally similar to this compound. The ToxCast initiative analyzed over 900 chemicals across multiple biological assays, revealing insights into their enzymatic activities and receptor interactions. Such data could inform the development of this compound as a therapeutic agent targeting specific biological pathways .
Q & A
Q. What are the optimal synthetic routes for N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves sequential amide bond formations. First, the furan-2-carboxylic acid is activated (e.g., via chloride formation) and coupled to 2-aminophenyl intermediates. A second coupling introduces the dimethylaminoethyl group. Reaction conditions critical for yield include:
- Coupling Reagents : DCC/DMAP or EDC/HOBt systems under anhydrous conditions to minimize side reactions .
- Temperature : Reflux in acetonitrile (80–120°C) for 3–24 hours, as demonstrated in analogous furan-carboxamide syntheses .
- Purification : Gradient column chromatography (e.g., silica gel with CHCl₃:MeOH) or recrystallization from chloroform/methanol mixtures improves purity (>95%) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the furan ring protons (δ 6.3–7.5 ppm), amide NH (δ 8.0–10.0 ppm), and dimethylamino group (singlet at δ 2.2–2.5 ppm for N(CH₃)₂). Aromatic protons in the phenyl ring appear as multiplet clusters .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1670 cm⁻¹) and N-H (~3310 cm⁻¹) confirm bond formation .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₇H₂₀N₂O₃) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or ADMETLab estimate parameters:
- LogP : ~2.5 (moderate lipophilicity) based on furan and dimethylamino groups .
- Bioavailability : ~55% (oral) predicted via Rule of Five compliance .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases), prioritizing substituent modifications to enhance binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific conditions:
- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to compare affinity across isoforms .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation, which may reduce efficacy in vivo .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS in different cell lines (e.g., HEK293 vs. HepG2) to correlate activity with bioavailability .
Q. What strategies optimize bioavailability while maintaining pharmacological activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the dimethylaminoethyl chain to enhance solubility without altering target binding .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (>10 mg/mL in PBS) while retaining activity .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to prolong circulation time, as shown for structurally related anticancer agents .
Q. What challenges exist in crystallizing this compound for X-ray studies, and how do intermolecular interactions guide polymorph control?
- Methodological Answer :
- Crystallization Challenges : The compound’s flexibility (rotatable bonds: ~6) and polar groups (amide, dimethylamino) complicate crystal packing. Slow evaporation from DMSO/EtOH mixtures at 4°C promotes nucleation .
- Intermolecular Interactions : Weak C-H···O bonds (2.6–3.0 Å) and π-π stacking (3.4 Å between furan-phenyl rings) stabilize the lattice. Additives like crown ethers can template specific packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
